molecular formula C15H16N4O3S B2694318 N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1448029-25-1

N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2694318
CAS No.: 1448029-25-1
M. Wt: 332.38
InChI Key: YWDXQSURLYSTLI-UHFFFAOYSA-N
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Description

N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a complex organic compound characterized by its intricate molecular structure

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could serve as a lead compound in drug discovery and development.

  • Industry: Its unique properties might be harnessed in material science and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoxazole ring, followed by the formation of the thiazolo[5,4-c]pyridine core, and finally the introduction of the cyclobutanecarboxamide group. Key reagents and conditions may include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could result in the formation of amines.

Mechanism of Action

When compared to similar compounds, N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide stands out due to its unique structure and potential applications. Similar compounds might include other thiazolo[5,4-c]pyridines or isoxazole derivatives, but this compound's specific arrangement of functional groups gives it distinct properties.

Comparison with Similar Compounds

  • Thiazolo[5,4-c]pyridine derivatives

  • Isoxazole derivatives

  • Cyclobutanecarboxamide derivatives

Properties

IUPAC Name

N-[5-(1,2-oxazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-13(9-2-1-3-9)18-15-17-10-5-7-19(8-12(10)23-15)14(21)11-4-6-16-22-11/h4,6,9H,1-3,5,7-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXQSURLYSTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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